molecular formula C10H18ClNO2 B2416973 Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2460750-99-4

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2416973
CAS No.: 2460750-99-4
M. Wt: 219.71
InChI Key: LCSJZBWUXOMSNB-UHFFFAOYSA-N
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Description

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride is a chemical compound that has garnered interest in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its unique structure, which includes a cyclobutane ring and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride typically involves the reaction of cyclobutanecarboxylic acid derivatives with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar biological activity.

    Bicyclobutanes: Compounds with a similar strained ring structure, used in synthetic chemistry.

Uniqueness

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride is unique due to its specific cyclobutane ring and amino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSJZBWUXOMSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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